molecular formula C62H128N26O12 B133002 Starburst(R)(pamam)dendrimer,generation 1 CAS No. 142986-44-5

Starburst(R)(pamam)dendrimer,generation 1

Cat. No.: B133002
CAS No.: 142986-44-5
M. Wt: 1429.8 g/mol
InChI Key: QVWIZHOFYGKROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Starburst®(pamam)dendrimer, generation 1: is a type of poly(amidoamine) dendrimer, which is a highly branched, tree-like macromolecule. These dendrimers are characterized by their repetitive branching structure, which gives them a spherical shape. The term “generation 1” refers to the first level of branching from the core molecule. Starburst®(pamam)dendrimers are known for their biocompatibility, structural control, and functionalizability, making them suitable for various applications in drug development, biochemistry, and nanotechnology .

Mechanism of Action

Target of Action

Starburst®(pamam)dendrimer, Generation 1, also known as N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide, is a highly branched polymer with unique physical, chemical, and biological properties . It is a nanoscale molecule composed of a core, multiple layers (or “generations”), and terminal groups . The primary targets of this compound are cells and biological molecules that can be linked or entrapped into the dendrimer frame .

Mode of Action

The compound interacts with its targets by either linking drugs and bioactive compounds or entrapping them into the dendrimer frame . This interaction can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery and gene therapy . The compound can efficiently load transgenes in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

Pharmacokinetics

The structure of the compound, which includes a central ethylenediamine core and nitrogen and amide functional groups, suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is primarily seen in its ability to improve the delivery of drugs and bioactive compounds . For example, the surfaces of baculoviruses were modified with a PAMAM dendrimer, resulting in a compound that was capable of efficiently loading the VEGF transgene in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

Biochemical Analysis

Biochemical Properties

Starburst®(pamam)dendrimer, generation 1: plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as acetylcholinesterase and trypsin , where it can act as an inhibitor or substrate . The dendrimer’s surface amine groups facilitate these interactions, leading to changes in enzyme activity. Additionally, it can form complexes with proteins like bovine serum albumin , affecting their stability and function .

Cellular Effects

The effects of Starburst®(pamam)dendrimer, generation 1 on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway , which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by delivering genetic material into cells, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, Starburst®(pamam)dendrimer, generation 1 exerts its effects through various mechanisms. It can bind to biomolecules through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, the dendrimer can facilitate changes in gene expression by acting as a carrier for nucleic acids, enhancing their cellular uptake and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Starburst®(pamam)dendrimer, generation 1 change over time. The dendrimer is relatively stable, but it can undergo degradation under certain conditions, such as exposure to acidic or enzymatic environments . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged gene expression and metabolic changes .

Dosage Effects in Animal Models

The effects of Starburst®(pamam)dendrimer, generation 1 vary with different dosages in animal models. At low doses, it can enhance cellular function and gene expression without causing significant toxicity . At high doses, it can induce toxic effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without adverse outcomes .

Metabolic Pathways

Starburst®(pamam)dendrimer, generation 1: is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase , affecting their activity and, consequently, metabolic flux . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Starburst®(pamam)dendrimer, generation 1 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its cellular uptake and distribution . The dendrimer’s localization and accumulation are influenced by its surface charge and size, affecting its therapeutic efficacy and potential toxicity .

Subcellular Localization

The subcellular localization of Starburst®(pamam)dendrimer, generation 1 is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus to deliver genetic material or to lysosomes for degradation . These localization patterns are essential for its role in gene delivery and other therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Starburst®(pamam)dendrimer, generation 1, typically follows a divergent synthesis approach. This method involves the sequential “growth” of the dendrimer layer by layer, starting from a core molecule such as ethylene diamine or ammonia. The process alternates between two key reactions:

Industrial Production Methods: The industrial production of Starburst®(pamam)dendrimers involves the same divergent synthesis approach but on a larger scale. The process is optimized for high yield and purity, ensuring that the dendrimers have low polydispersity and a high level of structural control .

Chemical Reactions Analysis

Types of Reactions: Starburst®(pamam)dendrimer, generation 1, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro compounds, while substitution reactions can introduce various functional groups onto the dendrimer surface .

Scientific Research Applications

Starburst®(pamam)dendrimer, generation 1, has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness: Starburst®(pamam)dendrimer, generation 1, is unique due to its combination of biocompatibility, structural control, and functionalizability. Its well-defined structure allows for precise control over its physical and chemical properties, making it suitable for a wide range of applications. Additionally, its ability to undergo various chemical modifications enhances its versatility compared to other dendrimers .

Properties

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWIZHOFYGKROL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H128N26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90571330
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142986-44-5
Record name N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90571330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PAMAM dendrimer, ethylenediamine core, generation 1.0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.